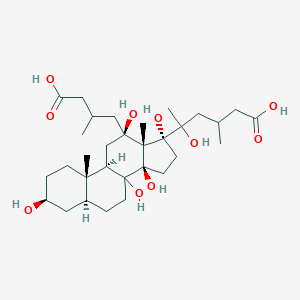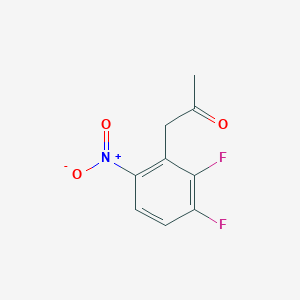
1-(2,3-二氟-6-硝基苯基)丙-2-酮
描述
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a nitro-functionalized organic compound. While specific information on this compound is scarce, research on similar nitro-functionalized analogues and their synthesis, chemical reactions, and properties offers a broad understanding of its characteristics. Nitrovinyl moieties, which are likely related in reactivity and properties to our compound of interest, are among the most reactive fragments in organic chemistry. They are continuously explored for new pathways in organic synthesis and possess a diversified profile of properties, highlighting their potential as valuable reagents (Sadowski & Kula, 2024).
Synthesis Analysis
The synthesis of compounds similar to 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one often involves complex procedures utilizing nitro and fluoro groups to enhance reactivity and introduce specific functionalities. The methodologies for synthesizing α-(trifluoromethyl)-α-amino acids offer insights into asymmetric synthesis techniques that could be applicable to our target compound, emphasizing the role of nitro groups in facilitating synthesis reactions (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
Molecular structure analysis of nitro-functionalized compounds reveals their complex interactions and the impact of substituents like fluorine on their chemical behavior. Studies on similar compounds emphasize the significance of molecular orbital energies and hydrophobicity in determining their reactivity and stability, which could be relevant for understanding the structural characteristics of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one (Debnath et al., 1991).
Chemical Reactions and Properties
Nitro-functionalized compounds engage in a variety of chemical reactions, showcasing their versatility in organic synthesis. The reactivity of such compounds can be attributed to their nitro groups, which participate in reductions, nucleophilic substitutions, and other transformations, indicating the potential chemical behavior of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one (Tafesh & Weiguny, 1996).
科学研究应用
Summary of the Application
“1-(2,3-Difluoro-6-nitrophenyl)propan-2-one” can be used as an intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen .
Results or Outcomes
2. Application in Agrochemical and Pharmaceutical Industries
Summary of the Application
Trifluoromethylpyridines (TFMP), which can be synthesized from “1-(2,3-Difluoro-6-nitrophenyl)propan-2-one”, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Results or Outcomes
The outcomes of using this compound in the synthesis of TFMP derivatives include the protection of crops from pests and the development of pharmaceutical and veterinary products . The specific results, including any quantitative data or statistical analyses, are not provided in the source.
3. Synthesis of 2-Methyl-6,7-difluoro-8-oxyquinoline
Summary of the Application
“1-(2,3-Difluoro-6-nitrophenyl)propan-2-one” can be used in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline . Quinolines are a class of organic compounds with a wide range of applications in medicinal chemistry due to their bioactive properties.
Results or Outcomes
4. Synthesis of Trifluoromethylpyridines
Summary of the Application
“1-(2,3-Difluoro-6-nitrophenyl)propan-2-one” can be used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
Results or Outcomes
The outcomes of using this compound in the synthesis of trifluoromethylpyridines would be the production of active agrochemical and pharmaceutical ingredients . The specific results, including any quantitative data or statistical analyses, are not provided in the source.
属性
IUPAC Name |
1-(2,3-difluoro-6-nitrophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c1-5(13)4-6-8(12(14)15)3-2-7(10)9(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSDDZTPXZWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558217 | |
| Record name | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |
CAS RN |
121247-16-3 | |
| Record name | 1-(2,3-Difluoro-6-nitrophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121247-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanone, 1-(2,3-difluoro-6-nitrophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

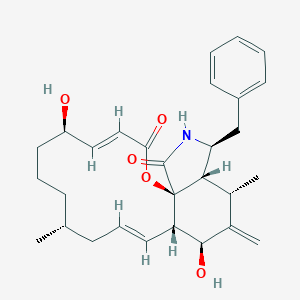
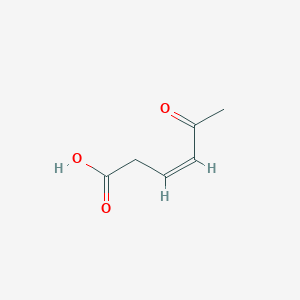
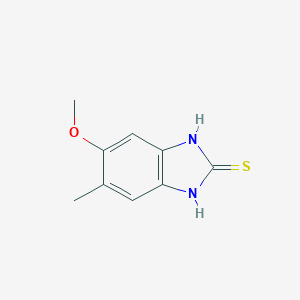
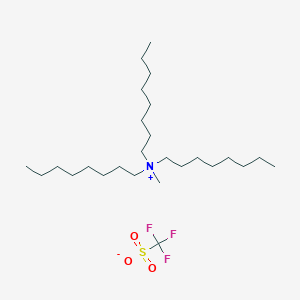
![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)
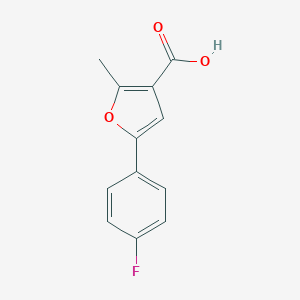
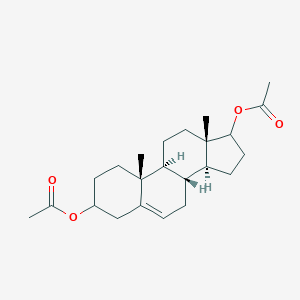
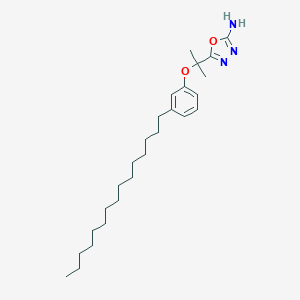
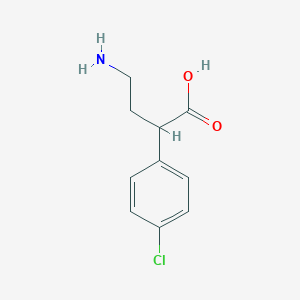
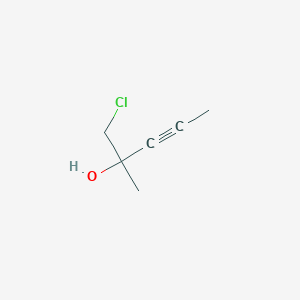
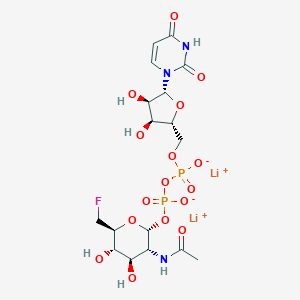
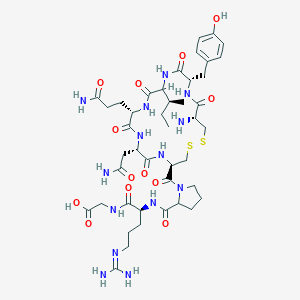
![(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate](/img/structure/B54765.png)
